

# The Discovery and Enduring Legacy of Amphotericin B Deoxycholate: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Amphotericin b deoxycholate*

Cat. No.: *B1261006*

[Get Quote](#)

## Introduction

For over six decades, **amphotericin B deoxycholate** has remained a cornerstone in the treatment of life-threatening systemic fungal infections. Despite the advent of newer antifungal agents, its broad spectrum of activity and fungicidal nature have ensured its continued relevance in the clinical setting. This in-depth technical guide provides a comprehensive overview of the discovery, historical development, and mechanism of action of **amphotericin B deoxycholate**, tailored for researchers, scientists, and drug development professionals.

## Discovery and Historical Development

The story of amphotericin B begins in 1955 at the Squibb Institute for Medical Research.<sup>[1]</sup> Scientists isolating actinomycetes from a soil sample collected from the Orinoco River region in Venezuela discovered a filamentous bacterium, *Streptomyces nodosus*, that produced two antifungal compounds: amphotericin A and the more potent amphotericin B.<sup>[1]</sup> Due to its poor water solubility, a formulation with the bile salt sodium deoxycholate was developed, creating a colloidal suspension suitable for intravenous administration. This formulation, known as **amphotericin B deoxycholate**, was introduced into medical use in 1958 and quickly became the "gold standard" for treating severe fungal infections.<sup>[1]</sup>

The development of **amphotericin B deoxycholate** was a landmark in antifungal therapy, offering the first effective treatment for many previously fatal invasive mycoses. However, its

use was often limited by significant toxicities, particularly nephrotoxicity and infusion-related reactions. This challenge spurred the later development of lipid-based formulations of amphotericin B in the 1980s and 1990s, designed to reduce its toxicity profile while maintaining its efficacy.

## Mechanism of Action

**Amphotericin B deoxycholate** exerts its fungicidal effect primarily by targeting the fungal cell membrane. Its mechanism of action can be broken down into several key steps:

- **Binding to Ergosterol:** The amphotericin B molecule has a high affinity for ergosterol, the primary sterol component of fungal cell membranes. It binds to ergosterol, forming aggregates within the membrane.
- **Pore Formation:** These aggregates create transmembrane channels or pores.
- **Ion Leakage:** The formation of these pores disrupts the osmotic integrity of the fungal cell membrane, leading to the leakage of intracellular ions, such as potassium (K<sup>+</sup>), sodium (Na<sup>+</sup>), hydrogen (H<sup>+</sup>), and chloride (Cl<sup>-</sup>), as well as other small molecules.<sup>[2]</sup>
- **Cell Death:** This rapid loss of essential intracellular components ultimately leads to fungal cell death.

In addition to its primary membrane-disrupting activity, evidence suggests that amphotericin B also induces oxidative stress within the fungal cell, contributing to its fungicidal effect.<sup>[2][3]</sup> Furthermore, at therapeutic concentrations, amphotericin B can induce apoptosis-like cell death in fungi, characterized by DNA fragmentation and chromatin condensation.

The toxicity of **amphotericin B deoxycholate** in humans is attributed to its ability to also bind to cholesterol, the predominant sterol in mammalian cell membranes, although with a lower affinity than for ergosterol.<sup>[2]</sup> This interaction can lead to similar pore formation and ion leakage in host cells, particularly in the kidneys, explaining its significant nephrotoxic potential.

## Quantitative Data

### Table 1: In Vitro Antifungal Activity of Amphotericin B Deoxycholate (MIC in $\mu$ g/mL)

| Fungal Species          | MIC Range  | MIC <sub>50</sub> | MIC <sub>90</sub> |
|-------------------------|------------|-------------------|-------------------|
| Candida albicans        | 0.03 - 2.0 | 0.5               | 1.0               |
| Candida glabrata        | 0.12 - 2.0 | 1.0               | 2.0               |
| Candida parapsilosis    | 0.03 - 2.0 | 0.5               | 1.0               |
| Candida tropicalis      | 0.06 - 4.0 | 1.0               | 2.0               |
| Candida krusei          | 0.25 - 8.0 | 2.0               | 4.0               |
| Cryptococcus neoformans | 0.12 - 1.0 | 0.25              | 0.5               |
| Aspergillus fumigatus   | 0.25 - 2.0 | 1.0               | 2.0               |
| Aspergillus flavus      | 0.5 - 4.0  | 1.0               | 2.0               |
| Aspergillus niger       | 0.5 - 4.0  | 1.0               | 2.0               |
| Aspergillus terreus     | 1.0 - 8.0  | 2.0               | 4.0               |
| Mucor spp.              | 0.12 - 2.0 | 0.5               | 1.0               |
| Rhizopus spp.           | 0.25 - 4.0 | 1.0               | 2.0               |

MIC values can vary depending on the testing methodology and specific isolates.

## Table 2: Pharmacokinetic Parameters of Amphotericin B Deoxycholate in Humans (Single Intravenous Dose)

| Parameter                    | Value     | Unit      |
|------------------------------|-----------|-----------|
| Cmax (Maximum Concentration) | 0.5 - 2.0 | µg/mL     |
| AUC (Area Under the Curve)   | 15 - 30   | µg·h/mL   |
| Vd (Volume of Distribution)  | ~4        | L/kg      |
| CL (Clearance)               | 0.5 - 1.5 | mL/min/kg |
| t½ (Half-life), initial      | 24        | hours     |
| t½ (Half-life), terminal     | ~15       | days      |

Pharmacokinetic parameters can be influenced by factors such as dose, infusion rate, and patient's clinical condition.

### Table 3: Incidence of Key Adverse Effects of Amphotericin B Deoxycholate

| Adverse Effect                                | Incidence |
|-----------------------------------------------|-----------|
| Infusion-Related Reactions (fever, chills)    | 50-90%    |
| Nephrotoxicity (increase in serum creatinine) | 30-80%    |
| Hypokalemia                                   | 20-50%    |
| Anemia                                        | 15-30%    |

The incidence of adverse effects can be managed with premedication, hydration, and electrolyte monitoring.

## Experimental Protocols

### Isolation and Purification of Amphotericin B from *Streptomyces nodosus*

Objective: To isolate and purify amphotericin B from a fermentation culture of *Streptomyces nodosus*.

**Methodology:**

- Fermentation: *Streptomyces nodosus* is cultured in a suitable fermentation medium under optimized conditions (e.g., temperature, pH, aeration) to promote the production of amphotericin B.
- Mycelial Harvest: The mycelia are harvested from the fermentation broth by filtration or centrifugation.
- Extraction: The mycelial cake is extracted with a suitable organic solvent, such as methanol or acetone, to solubilize the amphotericin B.
- Purification:
  - Solvent Extraction: The crude extract is subjected to a series of solvent extractions to remove impurities.
  - Crystallization: The partially purified amphotericin B is crystallized from a suitable solvent system.
  - Chromatography: Further purification can be achieved using chromatographic techniques, such as column chromatography with a suitable stationary phase.
- Characterization: The purified amphotericin B is characterized using analytical techniques like High-Performance Liquid Chromatography (HPLC), mass spectrometry, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.

## Broth Microdilution Antifungal Susceptibility Testing (CLSI M27-A3)

Objective: To determine the minimum inhibitory concentration (MIC) of **amphotericin B deoxycholate** against a fungal isolate.

**Methodology:**

- Preparation of Antifungal Stock Solution: A stock solution of **amphotericin B deoxycholate** is prepared in a suitable solvent (e.g., dimethyl sulfoxide).

- Preparation of Microdilution Plates: Serial twofold dilutions of the antifungal stock solution are prepared in RPMI 1640 medium in 96-well microtiter plates.
- Inoculum Preparation: A standardized inoculum of the fungal isolate is prepared and adjusted to a specific concentration (e.g.,  $0.5-2.5 \times 10^3$  cells/mL).
- Inoculation: The microtiter plates are inoculated with the fungal suspension.
- Incubation: The plates are incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
- MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control well.

## Visualizations



[Click to download full resolution via product page](#)

Caption: Workflow of Natural Product Antifungal Drug Discovery and Development.

[Click to download full resolution via product page](#)

Caption: Mechanism of Action of Amphotericin B on Fungal Cells.

## Conclusion

The discovery of amphotericin B from *Streptomyces nodosus* and the development of its deoxycholate formulation revolutionized the treatment of invasive fungal infections. Its potent, broad-spectrum fungicidal activity, mediated by its interaction with fungal ergosterol, has saved countless lives. While its clinical use is challenged by significant toxicities, a thorough understanding of its historical development, mechanism of action, and pharmacological properties is crucial for its safe and effective use. The journey of **amphotericin B**

**deoxycholate** serves as a paradigm in natural product drug discovery and continues to inform the development of new and improved antifungal therapies.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Introduction and Preparation of Amphotericin B\_Chemicalbook [chemicalbook.com]
- 2. Apoptosis induced by environmental stresses and amphotericin B in *Candida albicans* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apoptosis induced by environmental stresses and amphotericin B in *Candida albicans* - PMC [pmc.ncbi.nlm.nih.gov]
- 4. To cite this document: BenchChem. [The Discovery and Enduring Legacy of Amphotericin B Deoxycholate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1261006#discovery-and-historical-development-of-amphotericin-b-deoxycholate>]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)